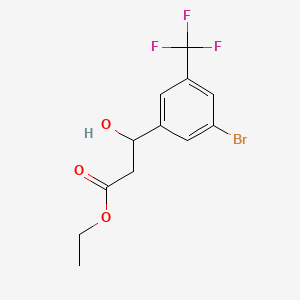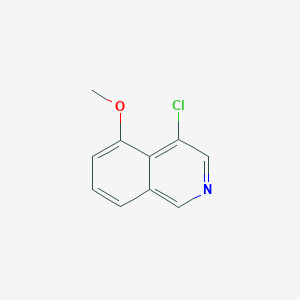
4-Chloro-5-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the use of 4-chloro-2,5-dimethoxyaniline as a starting material. This compound is subjected to a series of reactions, including nitration, reduction, and chlorination, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving catalytic reactions and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: Involves reagents such as sulfuric acid and nitric acid for nitration and sulfonation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-Chloro-5-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, similar compounds have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin .
Comparison with Similar Compounds
- 4-Chloro-2,5-dimethoxyaniline
- 8-Chloro-5-methoxyisoquinoline
- 3-Chloro-5-methoxyisoquinoline
Comparison: 4-Chloro-5-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |
InChI Key |
QRSZSZKZFVDDSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=CC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



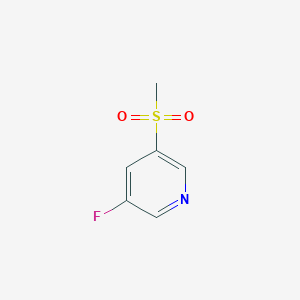
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)

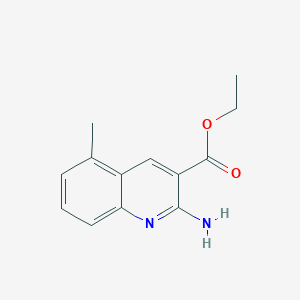
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
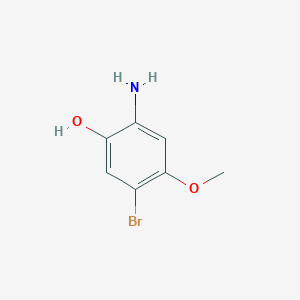
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)
![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)



